molecular formula C13H16ClNO2S B2721419 2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone CAS No. 2411219-01-5

2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone

Cat. No. B2721419
CAS RN: 2411219-01-5
M. Wt: 285.79
InChI Key: GJXVURGNCBYJHX-UHFFFAOYSA-N
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Description

2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it of interest to researchers in various fields. In

Mechanism of Action

The mechanism of action of 2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone is not fully understood. However, it has been suggested that it may act through the modulation of neurotransmitter release or by interacting with ion channels in the brain. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. Additionally, it has been shown to have anticonvulsant effects and may have potential as a therapeutic agent for neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone in lab experiments is its unique chemical structure, which makes it of interest for further research in various fields. Additionally, it has been synthesized on a large scale and is readily available for use in experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research involving 2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone. One area of research could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for neurological disorders. Additionally, it could be studied for its potential as a pain reliever or anti-inflammatory agent. Further research could also investigate its potential for use in drug delivery or as a building block for the synthesis of other compounds. Overall, there are many possible avenues for future research involving this compound.

Synthesis Methods

The synthesis of 2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone involves the reaction of 2-chloroacetyl-1,3-thiazolidine-4-carboxylic acid with 4,5-dihydrothieno[2,3-c]pyran-3-carbaldehyde in the presence of a base. The resulting product is then treated with piperidine to obtain the final compound. This synthesis method has been optimized and can be performed on a large scale.

Scientific Research Applications

2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone has been studied for its potential applications in scientific research. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and epilepsy. The unique chemical structure of this compound makes it of interest for further research in these areas.

properties

IUPAC Name

2-chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2S/c14-9-11(16)15-5-3-13(4-6-15)12-10(1-7-17-13)2-8-18-12/h2,8H,1,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXVURGNCBYJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CCl)C3=C1C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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